molecular formula C18H22N2O5S B4729693 N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide

N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4729693
M. Wt: 378.4 g/mol
InChI Key: FXUJUIAFBCGHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide, also known as ME-143, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. ME-143 is a small molecule inhibitor of the protein Survivin, which is overexpressed in many types of cancer cells and has been linked to cancer cell survival and resistance to chemotherapy.

Mechanism of Action

N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide works by inhibiting the protein Survivin, which is overexpressed in many types of cancer cells. Survivin is involved in regulating cell division and promoting cell survival, making it an attractive target for cancer therapy. By inhibiting Survivin, this compound induces apoptosis in cancer cells and prevents their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound also inhibits cell migration and invasion, which are important processes in cancer metastasis. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for Survivin, which makes it a more targeted therapy compared to traditional chemotherapy drugs. This compound also has a relatively low toxicity profile, which is important for its potential use in human patients. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide. One area of interest is the development of more effective methods for delivering this compound to cancer cells, such as using nanoparticles or other drug delivery systems. Another area of research is the identification of biomarkers that can predict which patients will respond best to this compound treatment. Finally, further studies are needed to determine the optimal dosing and treatment schedules for this compound in human patients.

Scientific Research Applications

N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been studied extensively for its potential as a cancer treatment. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in a variety of cancer cell lines including breast, lung, colon, and prostate cancer cells. In vivo studies using mouse models have also shown promising results, with this compound reducing tumor growth and improving survival rates.

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-12-14(8-9-17(13)25-3)26(22,23)20-16-7-5-4-6-15(16)18(21)19-10-11-24-2/h4-9,12,20H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUJUIAFBCGHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.